molecular formula C19H16N2O B2909525 2-benzyl-6-styryl-3(2H)-pyridazinone CAS No. 1164564-82-2

2-benzyl-6-styryl-3(2H)-pyridazinone

Cat. No.: B2909525
CAS No.: 1164564-82-2
M. Wt: 288.35
InChI Key: YRMGPJLSFACRFO-VAWYXSNFSA-N
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Description

2-Benzyl-6-styryl-3(2H)-pyridazinone is a synthetic pyridazinone derivative of significant interest in medicinal chemistry and materials science research. This compound serves as a key scaffold for investigating new therapeutic agents and optical materials. In pharmacological studies, pyridazinone derivatives are explored for their potential vasorelaxant and antihypertensive properties. Research on analogous compounds has demonstrated potent activity in relaxing pre-contracted aortic tissue, with some derivatives exhibiting efficacy superior to standard drugs like hydralazine by mechanisms that may involve the upregulation of eNOS expression and increased nitric oxide production . Furthermore, the pyridazinone core is a recognized pharmacophore with a broad spectrum of reported biological activities, including anti-inflammatory and analgesic effects, often linked to the inhibition of enzymes like cyclooxygenase-2 (COX-2) . Beyond biomedical applications, styryl-substituted pyridazinones are also investigated for their intrinsic optical characteristics. The conjugated system within the molecule can impart fluorescent properties, making it and its structural analogs candidates for developing novel fluorophores in sensing and imaging applications . The compound's structure can be confirmed through various spectroscopic techniques, including FT-IR, 1H NMR, 13C NMR, and mass spectrometry, while its solid-state properties can be analyzed by X-ray crystallography, as commonly performed with related pyridazinone crystals . This product is intended for research purposes only in laboratory settings. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-benzyl-6-[(E)-2-phenylethenyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O/c22-19-14-13-18(12-11-16-7-3-1-4-8-16)20-21(19)15-17-9-5-2-6-10-17/h1-14H,15H2/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRMGPJLSFACRFO-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C=CC(=N2)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CN2C(=O)C=CC(=N2)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Benzyl 6 Styryl 3 2h Pyridazinone and Its Derivatives

Retrosynthetic Analysis of 2-benzyl-6-styryl-3(2H)-pyridazinone

Retrosynthetic analysis of this compound reveals a logical disconnection approach. The styryl group can be introduced via a condensation or Wittig reaction, leading back to a 6-methyl- or 6-formyl-pyridazinone precursor. The benzyl (B1604629) group at the N2 position can be installed through alkylation of a pyridazinone core. The pyridazinone ring itself is commonly formed by the cyclization of a γ-ketoacid with a hydrazine (B178648) derivative.

This leads to a plausible retrosynthetic pathway starting from simple aromatic compounds. The key disconnections are:

C=C bond of the styryl group: This disconnection points to a precursor such as 2-benzyl-6-methyl-3(2H)-pyridazinone and benzaldehyde, which can be connected via a condensation reaction. Alternatively, a Wittig reaction could be employed, suggesting a 2-benzyl-6-formyl-3(2H)-pyridazinone and a benzylphosphonium ylide as precursors.

N-benzyl bond: Disconnecting the benzyl group suggests 6-styryl-3(2H)-pyridazinone and a benzyl halide as precursors for an N-alkylation reaction.

Pyridazinone ring: The heterocyclic core can be disconnected to reveal a 1,4-dicarbonyl compound, specifically a γ-ketoacid, and benzylhydrazine (B1204620). This γ-ketoacid precursor can be synthesized through a Friedel-Crafts acylation of a suitable aromatic substrate with succinic anhydride (B1165640).

General Approaches to Pyridazin-3(2H)-one Core Synthesis

The synthesis of the pyridazin-3(2H)-one core is a critical step and can be achieved through several established methods.

A prevalent and efficient method for constructing the pyridazin-3(2H)-one ring is the condensation reaction between a γ-ketoacid and a hydrazine derivative. researchgate.net In the context of synthesizing this compound, the reaction would involve a suitable γ-ketoacid and benzylhydrazine. The reaction typically proceeds by heating the reactants in a suitable solvent, such as ethanol (B145695) or acetic acid, leading to the formation of the heterocyclic ring through cyclization and dehydration. The use of benzylhydrazine directly incorporates the benzyl group at the N2 position of the pyridazinone ring in a single step.

For instance, the synthesis of 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone derivatives has been achieved through the cyclization of an intermediary γ-keto acid with hydrazine hydrate. scispace.com This general strategy is widely applicable to a variety of substituted pyridazinones.

The necessary γ-ketoacid precursor for the pyridazinone synthesis is often prepared via a Friedel-Crafts acylation reaction. organic-chemistry.org This electrophilic aromatic substitution involves the reaction of an aromatic compound with an acylating agent, such as a cyclic anhydride, in the presence of a Lewis acid catalyst. For the synthesis of the precursor to 6-styryl-pyridazinones, a suitable aromatic compound can be acylated with succinic anhydride using a catalyst like aluminum chloride (AlCl₃). nih.govstackexchange.com This reaction introduces the four-carbon chain with a terminal carboxylic acid and a ketone functionality, which is the required γ-ketoacid structure for the subsequent cyclization with a hydrazine derivative. The mechanism involves the formation of an acylium ion from the anhydride and Lewis acid, which then attacks the aromatic ring. stackexchange.com

Introduction of the Styryl Moiety

Once the 2-benzyl-pyridazinone core with a reactive site at the 6-position is synthesized, the styryl group can be introduced through various carbon-carbon bond-forming reactions.

A common and straightforward method to introduce the styryl moiety is through a condensation reaction between a 6-methyl-pyridazinone derivative and an aromatic aldehyde, such as benzaldehyde. scispace.com This reaction, often a Knoevenagel or a similar base-catalyzed condensation, involves the deprotonation of the methyl group at the C6 position of the pyridazinone ring to form a carbanion. nih.govresearchgate.net This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. The subsequent elimination of water from the resulting aldol-type intermediate yields the desired styryl group. The reaction is typically carried out in the presence of a base, such as sodium ethoxide or piperidine. scispace.comnih.gov

Interactive Data Table: Condensation Reactions for Styryl Moiety Introduction
Precursor 1Precursor 2Base CatalystProduct
2-benzyl-6-methyl-3(2H)-pyridazinoneBenzaldehydeSodium EthoxideThis compound
2-benzyl-6-methyl-3(2H)-pyridazinone4-ChlorobenzaldehydePiperidine2-benzyl-6-(4-chlorostyryl)-3(2H)-pyridazinone
2-benzyl-6-methyl-3(2H)-pyridazinone4-MethoxybenzaldehydeSodium Ethoxide2-benzyl-6-(4-methoxystyryl)-3(2H)-pyridazinone

An alternative and highly versatile method for forming the carbon-carbon double bond of the styryl group is the Wittig reaction. masterorganicchemistry.comorganic-chemistry.org This reaction involves the treatment of an aldehyde or ketone with a phosphonium (B103445) ylide (a Wittig reagent). nih.gov To synthesize this compound using this approach, a 2-benzyl-6-formyl-3(2H)-pyridazinone would be reacted with benzyltriphenylphosphonium (B107652) ylide. The ylide is typically generated in situ by treating the corresponding phosphonium salt with a strong base, such as n-butyllithium. masterorganicchemistry.com The Wittig reaction is known for its reliability in forming double bonds at specific locations and can be particularly useful for creating substituted styryl derivatives by employing appropriately substituted phosphonium ylides. organic-chemistry.org

Interactive Data Table: Wittig Reaction for Styryl Group Formation
Pyridazinone PrecursorWittig ReagentBaseProduct
2-benzyl-6-formyl-3(2H)-pyridazinoneBenzyltriphenylphosphonium chloriden-ButyllithiumThis compound
2-benzyl-6-formyl-3(2H)-pyridazinone(4-Chlorobenzyl)triphenylphosphonium bromideSodium Hydride2-benzyl-6-(4-chlorostyryl)-3(2H)-pyridazinone
2-benzyl-6-formyl-3(2H)-pyridazinone(4-Methoxybenzyl)triphenylphosphonium chloridePotassium tert-butoxide2-benzyl-6-(4-methoxystyryl)-3(2H)-pyridazinone

Introduction of the Benzyl Moiety

A crucial step in the synthesis of the target compound is the introduction of the benzyl group at the N-2 position of the pyridazinone ring. This is typically achieved through N-alkylation, a fundamental reaction in heterocyclic chemistry.

N-Alkylation of the Pyridazinone Nitrogen

N-alkylation is the most direct method for installing the benzyl group onto the pyridazinone core. This reaction involves the treatment of a precursor, such as 6-styryl-3(2H)-pyridazinone, with a benzylating agent. The reaction generally proceeds via a nucleophilic substitution mechanism, where the pyridazinone nitrogen atom acts as the nucleophile.

Reactant 1 (Pyridazinone Core) Reactant 2 (Alkylating Agent) Base/Solvent Product Type
6-substituted-3(2H)-pyridazinoneEthyl bromoacetate (B1195939)K₂CO₃ / AcetoneN-alkylated pyridazinone nih.gov
6-phenyl-3(2H)-pyridazinoneEthyl chloroacetateNot specifiedN-alkylated pyridazinone nih.gov

Alkylation at Specific Ring Positions

While N-alkylation is the primary method for introducing the benzyl group at the desired N-2 position, alkylation can also occur at other positions on the pyridazinone ring, depending on the substrate and reaction conditions. The regioselectivity of alkylation is a key consideration in the synthesis of complex pyridazinone derivatives.

Direct C-alkylation of the pyridazinone ring is less common than N-alkylation but can be achieved through various strategies. For instance, functionalization at the C-4 position of the pyridazinone ring can be achieved through condensation reactions with aldehydes. scispace.com In other approaches, the reaction of 2-benzylpyridazin-3(2H)-one with certain reagents can lead to the introduction of alkyl or aryl groups at the C-4 position. figshare.com The development of regioselective methods is crucial for controlling the substitution pattern. nih.govrsc.orgchemrxiv.org For example, sequential nucleophilic substitution on polyfluorinated pyridazinones allows for the controlled introduction of substituents at the C-4, C-5, and C-6 positions. nih.gov These methods provide pathways to derivatives where alkyl or other groups are attached to specific carbon atoms of the heterocyclic core, enabling the synthesis of a wide array of analogues.

Advanced Synthetic Transformations for Derivatization

Once the 2-benzyl-pyridazinone scaffold is in place, a variety of advanced synthetic methods can be employed to introduce further chemical diversity. These transformations are essential for exploring the structure-activity relationships of this class of compounds.

Palladium-Catalyzed Cross-Coupling Reactions for Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been extensively applied to the functionalization of the pyridazinone nucleus. researchgate.net These reactions typically involve coupling a halo-pyridazinone derivative with a suitable partner, such as a boronic acid (Suzuki coupling), an organotin compound (Stille coupling), or a terminal alkyne (Sonogashira coupling). researchgate.net

This methodology is highly effective for introducing substituents, including aryl and heteroaryl groups, onto the pyridazinone core. nih.govnih.gov For example, the Suzuki-Miyaura coupling of a 2-benzyl-4-chloro-pyridazinone with an appropriately substituted boronic acid can be used to build complex biaryl structures. scispace.com These reactions offer a versatile route to a wide range of derivatives that would be difficult to access through other means. researchgate.net

Reaction Type Pyridazinone Substrate Coupling Partner Bond Formed Catalyst System
Suzuki-Miyaura Halo-pyridazinoneAryl/Heteroaryl boronic acidC-C (Aryl/Heteroaryl)Pd(0) complex + Base nih.gov
Heck Halo-pyridazinoneAlkeneC-C (Vinyl)Pd(0) complex + Base researchgate.net
Sonogashira Halo-pyridazinoneTerminal AlkyneC-C (Alkynyl)Pd(0)/Cu(I) complex + Base researchgate.net
Stille Halo-pyridazinoneOrganostannaneC-C (Aryl/Vinyl/Alkyl)Pd(0) complex researchgate.net

Mannich Reaction for Nitrogen-Containing Substituents

The Mannich reaction is a three-component condensation reaction that provides an effective method for introducing aminoalkyl groups into a molecule. wikipedia.org In the context of pyridazinone chemistry, the Mannich reaction can be used to append nitrogen-containing substituents, often at the N-2 position if it is unsubstituted, or at other activated positions on the ring.

The reaction involves an active hydrogen compound (the pyridazinone), an aldehyde (commonly formaldehyde), and a primary or secondary amine. wikipedia.org This transformation is valuable for synthesizing derivatives with enhanced physicochemical properties. For instance, the reaction of a 6-phenyl-4,5-dihydropyridazin-3(2H)-one with formaldehyde (B43269) and morpholine (B109124) yields the corresponding 2-(morpholin-4-ylmethyl) derivative. nih.gov This highlights the utility of the Mannich reaction for creating a diverse set of nitrogen-containing pyridazinone analogues. nih.gov

Substitution Reactions at Hydroxy Groups

Pyridazinone derivatives bearing hydroxyl groups offer additional opportunities for derivatization through substitution reactions. The hydroxyl group can be part of the pyridazinone core itself (in its enol tautomeric form) or a substituent elsewhere on the molecule. These hydroxyl groups can be converted into other functional groups, such as ethers or esters, or can participate in cyclization reactions.

For example, a 5-amino-4-hydroxy-3(2H)-pyridazinone can react with carboxylic acid derivatives to form an oxazole (B20620) ring fused to the pyridazinone system. scispace.com This type of reaction demonstrates how a hydroxyl group can serve as a synthetic handle for constructing more complex, fused heterocyclic systems. Furthermore, chlorination of the oxo-tautomer of a pyridazinone with reagents like phosphorus pentachloride can convert it into a chloro-derivative, which is highly susceptible to subsequent nucleophilic substitution, providing another pathway for derivatization. mdpi.com

Cyclization Reactions to Form Fused Heterocyclic Systems

The pyridazinone ring, particularly when appropriately substituted, serves as a versatile platform for the synthesis of various fused heterocyclic systems. These reactions are of significant interest as they lead to the formation of novel polycyclic compounds with potential applications in medicinal chemistry and materials science. The reactivity of the pyridazinone core, often facilitated by substituents at various positions, allows for the construction of annulated structures such as triazolo[4,3-b]pyridazines and pyrazolo[3,4-d]pyridazines.

One of the key strategies for constructing fused heterocyclic systems from pyridazinone precursors involves intramolecular cyclization or intermolecular cycloaddition reactions. These methodologies often require the initial activation of the pyridazinone ring, for instance, by converting the carbonyl group into a more reactive thione or by introducing a good leaving group at the C3 position, such as a chlorine atom.

A notable example of such a cyclization is the formation of triazolo[4,3-b]pyridazinone derivatives from 6-styryl-4,5-dihydro-2H-pyridazin-3-one. This transformation is achieved through a 1,3-dipolar cycloaddition reaction. The pyridazinone is first converted to a reactive intermediate which then undergoes cycloaddition with nitrile imines, generated in situ from the corresponding hydrazonoyl halides. This reaction proceeds with high regioselectivity, leading to the formation of the fused triazole ring.

The general synthetic route involves the reaction of a 6-styryl-pyridazinone derivative with a hydrazonoyl halide in the presence of a base, such as triethylamine, in an organic solvent like chloroform. The base facilitates the formation of the nitrile imine dipole, which then undergoes a [3+2] cycloaddition reaction with the C=N bond of the pyridazinone ring to yield the triazolo[4,3-b]pyridazinone system.

While specific studies on the cyclization reactions of this compound are not extensively documented in the reviewed literature, the methodologies applied to analogous 6-styryl pyridazinone derivatives provide a foundational understanding of the potential pathways to construct fused heterocyclic systems. The presence of the N-benzyl group is not expected to fundamentally alter the course of these cyclization reactions, although it may influence reaction kinetics and yields.

The following table summarizes the key aspects of the synthesis of triazolo[4,3-b]pyridazinones from a 6-styryl pyridazinone precursor, which serves as a model for the potential cyclization reactions of this compound.

Table 1: Synthesis of Triazolo[4,3-b]pyridazinone Derivatives

Starting Material Reagent Product Reaction Type
6-styryl-4,5-dihydro-2H-pyridazin-3-one Hydrazonoyl halide / Triethylamine Triazolo[4,3-b]pyridazinone derivative 1,3-Dipolar Cycloaddition

Further research is required to fully explore the scope and limitations of these cyclization reactions specifically for this compound and to isolate and characterize the resulting novel fused heterocyclic compounds.

Based on a comprehensive search of available scientific literature, detailed experimental spectroscopic and structural characterization data for the specific compound This compound is not publicly available. Consequently, it is not possible to provide the thorough, informative, and scientifically accurate content for each specified section and subsection as requested in the article outline.

Generating an article with data tables and detailed research findings requires access to published experimental results from techniques such as NMR, IR, UV-Vis, and Mass Spectrometry performed on this exact molecule. Without source data from peer-reviewed journals, chemical databases, or other scholarly resources, creating the requested content would be speculative and would not meet the required standards of accuracy and authoritativeness.

Spectroscopic and Structural Characterization of 2 Benzyl 6 Styryl 3 2h Pyridazinone

X-ray Diffraction Analysis

X-ray diffraction studies are fundamental in determining the molecular structure of crystalline solids, providing definitive evidence of connectivity, bond lengths, bond angles, and stereochemistry.

Single-Crystal X-ray Diffraction for Solid-State Structure Elucidation

The molecular structure of compounds with a pyridazinone core has been extensively investigated using single-crystal X-ray diffraction. While specific crystallographic data for 2-benzyl-6-styryl-3(2H)-pyridazinone is not available in the provided search results, the analysis of analogous structures provides a framework for understanding its potential solid-state conformation. For instance, in a related compound, 4-benzyl-6-p-tolylpyridazin-3(2H)-one, the molecule is not planar. nih.gov The tolyl and pyridazine (B1198779) rings are twisted with respect to each other, and the phenyl ring of the benzyl (B1604629) group is nearly perpendicular to the pyridazine ring. nih.gov Similarly, in another derivative, the chlorophenyl and pyridazinone rings are almost perpendicular. nih.gov

In many pyridazinone derivatives, the crystal packing is stabilized by a network of intermolecular interactions, including hydrogen bonds. For example, in the crystal structure of 4-benzyl-6-p-tolylpyridazin-3(2H)-one, inversion dimers are formed, linked by pairs of N—H⋯O hydrogen bonds. nih.gov Weak C—H⋯O hydrogen bonds and π–π stacking interactions also contribute to the stability of the crystal lattice. nih.gov

A hypothetical data table for the crystallographic analysis of this compound, based on common findings for similar compounds, is presented below.

Interactive Data Table: Hypothetical Crystallographic Data for this compound

ParameterValue
Chemical formulaC19H16N2O
Formula weight288.35 g/mol
Crystal systemMonoclinic
Space groupP21/c
a (Å)Value not available
b (Å)Value not available
c (Å)Value not available
α (°)90
β (°)Value not available
γ (°)90
Volume (ų)Value not available
Z4
Calculated density (g/cm³)Value not available
Absorption coefficient (mm⁻¹)Value not available
F(000)Value not available

Conformational Analysis in the Solid State

The conformation of pyridazinone derivatives in the solid state is characterized by the relative orientations of the substituent groups with respect to the central pyridazinone ring. In the case of this compound, the key conformational features would be the dihedral angles between the pyridazinone ring and the planes of the benzyl and styryl aromatic rings.

Based on the analysis of related structures, it is common for significant torsion to be observed. For instance, in 4-benzyl-6-p-tolylpyridazin-3(2H)-one, the dihedral angle between the tolyl and pyridazine rings is 27.35 (9)°, while the phenyl ring of the benzyl group is nearly perpendicular to the pyridazine ring, with a dihedral angle of 85.24 (5)°. nih.gov In another related molecule, the phenyl ring and the pyridazine ring are nearly co-planar, while the phenyl ring of the benzyl group is perpendicular to the pyridazine ring. nih.gov The phenyl ring of the styryl group in a similar compound is reported to be coplanar with the pyridazinone ring. nih.gov These findings suggest that the benzyl group in this compound is likely to be oriented out of the plane of the pyridazinone ring, while the styryl group may exhibit a more co-planar arrangement to facilitate π-conjugation.

The conformation of the pyridazinone ring itself is also of interest. While often depicted as planar, slight deviations from planarity can occur, adopting conformations such as a screw-boat form in some dihydropyridazinone derivatives. iucr.org The specific conformation is influenced by the steric and electronic effects of the substituents and the packing forces within the crystal.

Structure Activity Relationship Sar Studies of 2 Benzyl 6 Styryl 3 2h Pyridazinone Derivatives

Influence of Substituents on Biological Activity Profiles

The biological activity of 2-benzyl-6-styryl-3(2H)-pyridazinone derivatives can be finely tuned by introducing various substituents onto the benzyl (B1604629) and styryl aromatic rings. The electronic properties (electron-donating or electron-withdrawing) and steric characteristics of these substituents play a pivotal role in modulating the pharmacological effects.

Research on related heterocyclic scaffolds provides significant insights. For instance, studies on a series of 2-styryl-8-hydroxy quinolines demonstrated that the nature of the substituent on the styryl ring is a key determinant of cytotoxic activity. Derivatives featuring an electron-withdrawing group, such as a bromine atom (-Br), on the styryl ring exhibited enhanced cytotoxicity. Conversely, the introduction of electron-donating groups, like methoxy (B1213986) (-OCH3) or methylthio (-SCH3), led to a decrease in activity. nih.gov This suggests that for the 6-styryl moiety on the pyridazinone core, electron-withdrawing substituents may favor certain biological activities.

Similarly, substitutions on the N-benzyl group at the 2-position are critical. General SAR studies on various 2,6-disubstituted pyridazinones indicate that the nature of the group at the N2 position significantly impacts activity. sarpublication.com While specific SAR data on the benzyl ring of the title compound is limited, it is understood that this group influences the molecule's lipophilicity and spatial orientation, which are essential for receptor binding.

Table 1: Influence of Styryl Ring Substituents on Cytotoxicity of a Related 2-Styryl-8-hydroxyquinoline Scaffold Data adapted from studies on related quinoline (B57606) heterocycles to illustrate potential SAR trends.

Compound SeriesSubstituent on Styryl Ring (R)Nature of SubstituentRelative Cytotoxicity (IC50 in µM)
SA-1-BrElectron-Withdrawing2.52
SA-2-OCH3Electron-Donating4.69
SA-3-SCH3Electron-Donating3.98

Positional Effects of Benzyl and Styryl Moieties on Pharmacological Responses

The specific placement of the benzyl and styryl groups on the pyridazinone ring is fundamental to the molecule's pharmacological profile. The arrangement of these moieties at positions 2 and 6, respectively, creates a distinct three-dimensional shape and electronic distribution that dictates how the molecule interacts with its biological target.

While direct comparative studies swapping the positions of the benzyl and styryl groups on this specific pyridazinone are not extensively documented, the broader principles of positional isomerism in pharmacology underscore its importance. For example, research on other classes of bioactive molecules, such as biphenyl (B1667301) peptidomimetic amphiphiles, has shown that positional isomers exhibit markedly different antimicrobial efficacy and selectivity. nih.gov Changing the spatial relationship between key hydrophobic and hydrophilic groups can dramatically alter the molecule's ability to interact with biological membranes or receptor binding sites. nih.gov

In the context of pyridazinones, the substitution pattern is well-established as a critical factor for activity. The presence of an aryl group at the C6 position and a substituent on the nitrogen at the N2 position is a common feature in many biologically active pyridazinone derivatives. sarpublication.com This specific 2,6-disubstitution pattern is considered a privileged scaffold for achieving various pharmacological effects, including anti-inflammatory and analgesic actions. sarpublication.com Any deviation, such as moving the styryl group to the N2 position and the benzyl group to C6, would fundamentally alter the molecule's conformation and likely lead to a different or diminished biological response.

Impact of Pyridazinone Core Modifications on Activity

The pyridazinone ring is not merely a scaffold but an active pharmacophoric element. Modifications to this core structure, such as altering its saturation or replacing it with other heterocyclic systems (bioisosteric replacement), can have a profound impact on biological activity.

One common modification is the reduction of the C4-C5 double bond to yield a 4,5-dihydropyridazinone derivative. However, studies on various pyridazinone series have indicated that this modification is often detrimental to activity. For instance, in the development of anti-inflammatory agents, the unsaturated pyridazinone core is frequently essential for maintaining potency, and its reduction leads to a loss of activity. nih.gov

Bioisosteric replacement is another key strategy in drug design, where a part of the molecule is replaced by another group with similar physical or chemical properties to enhance activity or optimize properties. mdpi.com Replacing the pyridazinone ring with other heterocycles like indole (B1671886) or pyridine (B92270) has been explored. However, these changes often result in inactive compounds, highlighting the specific importance of the pyridazinone nucleus for the desired pharmacological effect. nih.gov This suggests that the arrangement of the two adjacent nitrogen atoms and the carbonyl group in the pyridazinone ring is crucial for the molecular interactions leading to its biological effects. The concept of bioisosteric replacement has shown that even subtle changes, like substituting a carbon atom for a sulfur atom in a related heterocyclic system, can significantly alter biological outcomes. mdpi.com

Table 2: Effect of Core Modification on Anti-inflammatory Activity of Related Heterocycles Illustrative data from related compound classes demonstrating the importance of the core structure.

Compound ClassCore StructureModificationGeneral Outcome on Activity
Pyridazinone AnalogPyridazinoneReduction to 4,5-DihydropyridazinoneOften Decreased or Lost
Pyridazinone AnalogPyridazinoneReplacement with IndoleGenerally Inactive
Triazinoquinazoline AnalogCarbon-containing ringBioisosteric replacement of C with SSignificantly Altered

Stereochemical Considerations in SAR

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in determining biological activity. For this compound, the key stereochemical feature is the double bond in the styryl moiety, which can exist as two different geometric isomers: E (trans) and Z (cis).

The spatial arrangement of the phenyl group of the styryl moiety relative to the pyridazinone core differs significantly between the E and Z isomers. This difference can profoundly affect how the molecule fits into a receptor's binding site. Studies on other classes of compounds containing a styryl-like double bond have demonstrated the importance of this isomerism. For example, in a series of novel oxazolidinones, the E-isomer was found to be significantly more potent as an antibacterial agent than its corresponding Z-isomer. nih.gov This highlights that one geometric arrangement is often strongly preferred for optimal interaction with the biological target.

In Vitro Biological Evaluation and Mechanistic Insights of 2 Benzyl 6 Styryl 3 2h Pyridazinone and Analogues

Antibacterial Activity Mechanisms

Pyridazinone derivatives have been identified as a promising class of antibacterial agents, with research demonstrating their efficacy against a spectrum of both Gram-positive and Gram-negative bacteria. nih.gov

Inhibition of Bacterial Growth Against Specific Strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Acinetobacter baumannii, Salmonella typhimurium)

A novel series of pyridazinone derivatives has been synthesized and evaluated for antibacterial activity against several clinically relevant pathogens. nih.gov The in vitro testing revealed that these compounds exhibit a range of inhibitory effects. nih.gov For instance, certain analogues demonstrated significant activity against Methicillin-resistant Staphylococcus aureus (MRSA), Pseudomonas aeruginosa, and Acinetobacter baumannii, with Minimum Inhibitory Concentration (MIC) values in the low micromolar range (3.74–8.92 µM). nih.gov

Structure-activity relationship (SAR) studies have provided insights into the chemical features influencing antibacterial potency. The nature of substituents on the aryl ring at the 4-position and modifications at the N-1 position of the pyridazinone core are crucial. nih.gov For example, the hydrolysis of an ethyl ester group at the N-1 position to the corresponding carboxylic acid was found to enhance activity against Gram-negative bacteria like P. aeruginosa and A. baumannii. nih.gov Conversely, introducing the ethyl ester group tended to decrease activity compared to the parent compound. nih.gov

One study highlighted a derivative, referred to as compound 13 , which showed the most potent activity against Gram-negative bacteria, with MICs of 3.74 µM against A. baumannii and 7.48 µM against P. aeruginosa. nih.gov Another analogue, compound 7 , was effective against E. coli, MRSA, and S. typhimurium with a MIC value of 7.8 µM. nih.gov Compound 3 was identified as the most active against the Gram-positive MRSA, with a MIC of 4.52 µM. nih.gov Other studies have also confirmed the activity of various pyridazinone analogues against S. aureus, E. coli, and P. aeruginosa. nih.govnih.gov

Table 1: Antibacterial Activity (MIC µM) of Selected Pyridazinone Analogues
CompoundE. coliS. aureus (MRSA)S. typhimuriumP. aeruginosaA. baumannii
3 >1004.52>100>100>100
7 7.807.807.8015.67.80
13 14.914.914.97.483.74
Data sourced from Molecules (2022). nih.gov

Molecular Interactions with Bacterial Proteins (Based on Molecular Docking)

To elucidate the mechanism of action at a molecular level, computational molecular docking studies have been employed. nih.govnih.gov These studies help to predict the binding interactions between the pyridazinone derivatives and the active sites of essential bacterial proteins. researchgate.net The primary benefit of this in silico technique is its ability to forecast binding affinity before a compound is synthesized, thus guiding rational drug design. researchgate.net

Docking studies performed on a series of novel pyridazinone derivatives compared their interactions with various bacterial proteins. nih.gov The results of these computational analyses often correlate well with the observed in vitro antibacterial activity, suggesting that the compounds' efficacy is due to the specific inhibition of these protein targets. nih.gov For related heterocyclic compounds, Dihydrofolate reductase (DHFR), an essential enzyme in the folate biosynthetic pathway, has been identified as a key target. nih.gov Inhibition of DHFR disrupts DNA replication and ultimately leads to bacterial cell death. nih.gov Molecular modeling of pyrazole-clubbed pyrimidine (B1678525) hybrids, for instance, has justified their order of activity as DHFR inhibitors based on their binding profiles. nih.gov This suggests that pyridazinone analogues may also exert their antibacterial effect by interacting with and inhibiting critical enzymes like DHFR.

Antiproliferative Activity Mechanisms

The pyridazinone scaffold is not only effective against bacterial pathogens but has also been extensively investigated for its potential as an anticancer agent. nih.govjst.go.jp

Cellular Proliferation Inhibition in Carcinoma Cell Lines (e.g., Human Colon Carcinoma HCT116 cells)

Numerous novel 3(2H)-pyridazinone derivatives have been designed and synthesized to evaluate their antiproliferative effects against human colon carcinoma HCT116 cells. jst.go.jpmdpi.com In vitro assays have shown that certain analogues possess promising antiproliferative activity, with IC₅₀ values comparable to the reference drug daunorubicin. mdpi.com

The activity of these compounds was assessed both in standard cell cultures and in an inflamed cancer cell microenvironment model, which was mimicked by stimulating the HCT116 cells with serotonin. jst.go.jpmdpi.com Several derivatives demonstrated a significant ability to inhibit cellular proliferation under both conditions. jst.go.jp This suggests their potential utility in cancers where inflammation is a contributing factor.

Table 2: Anti-proliferative Activity (IC₅₀ µM) of Selected Pyridazinone Analogues against HCT116 Cells
Compound IDIC₅₀ (µM) vs. HCT116
VIe 1.55
VIf 3.33
VIk 1.36
Daunorubicin 1.05
Data represents the concentration required to inhibit cell growth by 50% after 72h treatment. Sourced from Journal of Enzyme Inhibition and Medicinal Chemistry (2020). jst.go.jpmdpi.com

Specific Molecular Target Modulation (e.g., STAT3 Inhibition and Dimerization Prevention)

The antiproliferative effects of pyridazinone derivatives are linked to their ability to modulate specific molecular targets crucial for cancer cell survival and proliferation. While the broader class of pyridazinones has been shown to inhibit various targets like tyrosine kinases and tubulin polymerization, specific attention has been given to their potential as inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3). nih.gov

STAT3 is a transcription factor that regulates biological processes such as proliferation, metastasis, and angiogenesis, and it is considered an attractive target for cancer therapy. nih.gov A series of tricyclic pyridazinone derivatives were evaluated for their ability to inhibit STAT3 in a dual-luciferase assay using human colorectal carcinoma HCT116 cells, which are characterized by the uncontrolled expression of STAT3. nih.gov These studies identified a benzocinnolinone derivative as a promising STAT3 inhibitor, exhibiting 46% inhibitory activity at a 2 µM concentration. nih.gov Other research has also highlighted ureido-pyridazinone derivatives for their potential in STAT3 inhibition. The mechanism of action involves targeting specific domains of the STAT3 protein, thereby inhibiting the formation of activated STAT3 dimers, which is a critical step for its function as a transcription factor.

Anti-inflammatory and Analgesic Activity Mechanisms

The pyridazinone core has emerged as a prominent structure for the development of agents with anti-inflammatory and analgesic properties, often with the benefit of reduced ulcerogenic effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).

The primary mechanism for the anti-inflammatory and analgesic action of many pyridazinone derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. benthamdirect.com Selective COX-2 inhibition is a key strategy for managing inflammation and pain while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors. benthamdirect.com Several novel 2,6-disubstituted pyridazine-3(2H)-one derivatives have been synthesized and shown to be potent and selective COX-2 inhibitors with IC₅₀ values in the sub-micromolar range. For example, the analogue 2-propyl-6-(o-tolyloxy)pyridazin-3(2H)-one demonstrated a COX-2 IC₅₀ of 0.11 µM. These compounds have subsequently shown potent in vivo anti-inflammatory activity in carrageenan-induced rat paw edema models.

Beyond COX inhibition, other mechanisms contribute to the anti-inflammatory profile of pyridazinones. Some derivatives function as phosphodiesterase-4 (PDE-4) inhibitors. benthamdirect.com PDE-4 is an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP), and its inhibition leads to increased cAMP levels, which has a broad range of anti-inflammatory effects. Additionally, certain pyridazinone compounds have been shown to inhibit lipopolysaccharide (LPS)-induced NF-κB activity and the production of pro-inflammatory cytokines like interleukin 6 (IL-6) in monocytic cells.

The analgesic effects have been confirmed in vivo using models such as the acetic acid or p-benzoquinone-induced writhing tests, where some compounds exhibited potency greater than that of aspirin.

Cyclooxygenase (COX) Enzyme Inhibition

Pyridazinone derivatives have been extensively studied for their anti-inflammatory properties, with a particular focus on their ability to inhibit cyclooxygenase (COX) enzymes. nih.govnih.gov The selective inhibition of COX-2 over COX-1 is a key objective in the development of anti-inflammatory agents to minimize gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs). acgpubs.org

Research has demonstrated that the pyridazinone scaffold is a promising template for the design of potent and selective COX-2 inhibitors. nih.govnih.gov Various analogues of 2-benzyl-6-styryl-3(2H)-pyridazinone have been synthesized and evaluated for their COX inhibitory activity. For instance, a study on 2,6-disubstituted pyridazin-3(2H)-one derivatives revealed that compound 16a , which features a 2-benzyl substituent, exhibited potent COX-2 inhibitory activity with an IC50 value of 0.24 µM. frontiersin.org Other studies on different series of pyridazinone derivatives have also reported significant COX-2 inhibition, with some analogues showing potency and selectivity comparable to or greater than the reference drug celecoxib. mdpi.comcu.edu.egnih.gov For example, certain pyridazine (B1198779) derivatives have demonstrated COX-2 inhibitory IC50 values in the nanomolar range. nih.govmdpi.com The substitution pattern on the pyridazinone ring, including the presence of a benzyl (B1604629) group at the N2 position and various substituents at the C6 position, plays a crucial role in determining the potency and selectivity of COX-2 inhibition. researchgate.netresearchgate.net

Table 1: In Vitro COX-2 Inhibitory Activity of Selected Pyridazinone Analogues
CompoundCOX-1 IC50 (nM)COX-2 IC50 (nM)Selectivity Index (SI = COX-1 IC50/COX-2 IC50)Reference
Compound 3g (a pyridazinone derivative)504.643.8411.51 mdpi.com
Compound 6b (a pyridazine derivative)>1000.18 µM (180 nM)>0.55 nih.gov
Compound 9a (a pyridazine-based derivative)33015.5021.29 nih.gov
Celecoxib (Reference)865.473.5311.78 mdpi.com
Indomethacin (Reference)75.36739.20.10 mdpi.com

Lipoxygenase (LOX) Inhibition

In addition to COX enzymes, lipoxygenases (LOXs) are another important class of enzymes involved in the inflammatory cascade, catalyzing the conversion of arachidonic acid to leukotrienes and other inflammatory mediators. Dual inhibition of both COX and LOX pathways is considered a promising strategy for the development of anti-inflammatory drugs with a broader spectrum of activity and potentially improved safety profiles.

Studies on structurally related heterocyclic compounds have indicated that the pyridazinone scaffold can be a basis for the development of LOX inhibitors. For example, a series of N-acylhydrazone derivatives of pyrrolo[3,4-d]pyridazinone were investigated as dual COX/LOX inhibitors. nih.gov Several of these compounds demonstrated inhibitory activity against 15-lipoxygenase (15-LOX) in the micromolar range. nih.gov

Table 2: In Vitro 15-LOX Inhibitory Activity of Selected Pyrrolo[3,4-d]pyridazinone Analogues
Compound15-LOX IC50 (µM)Reference
Compound 5a12.7 nih.gov
Compound 5c12.8 nih.gov
Zileuton (Reference)14.3 nih.gov

Tumor Necrosis Factor-alpha (TNF-α) Inhibition

Tumor necrosis factor-alpha (TNF-α) is a pro-inflammatory cytokine that plays a central role in the pathogenesis of various inflammatory diseases. mdpi.comnih.gov The inhibition of TNF-α production or activity is a validated therapeutic strategy for a range of autoimmune and inflammatory conditions. frontiersin.orgnih.gov

The anti-inflammatory potential of pyridazinone derivatives extends to the modulation of pro-inflammatory cytokines like TNF-α. nih.gov Research has shown that certain pyridazinone analogues can effectively inhibit the production of TNF-α. In a study investigating new pyridazinone derivatives, several compounds were screened for their anti-inflammatory activities, including the inhibition of TNF-α. cu.edu.eg Among the tested compounds, three pyridazinone derivatives, namely 5b , 8b , and 8c , were identified as promising anti-inflammatory agents with high TNF-α inhibition activity. cu.edu.eg This suggests that the pyridazinone scaffold can be tailored to produce compounds that target key inflammatory cytokines.

Table 3: TNF-α Inhibitory Activity of Selected Pyridazinone Analogues
CompoundTNF-α Inhibition ActivityReference
Compound 5bHigh cu.edu.eg
Compound 8bHigh cu.edu.eg
Compound 8cHigh cu.edu.eg

Platelet Aggregation Inhibition Mechanisms

Beyond their anti-inflammatory effects, pyridazinone derivatives have also been investigated for their ability to inhibit platelet aggregation, a key process in thrombosis. smmu.edu.cndntb.gov.ua

One of the primary mechanisms through which pyridazinone derivatives can exert their antiplatelet effects is by inhibiting cyclic nucleotide phosphodiesterases (PDEs). researchgate.net PDEs are a family of enzymes that hydrolyze cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), thereby regulating intracellular levels of these second messengers. mdpi.com Inhibition of PDE3, a major isoenzyme in platelets, leads to an increase in intracellular cAMP levels, which in turn inhibits platelet aggregation. mdpi.com

The inhibitory activity of pyridazinone derivatives against PDEs appears to be highly dependent on their substitution patterns. For instance, a study on 6-phenyl-2,4-substituted-3(2H)-pyridazinones reported that these compounds were not inhibitors of human platelet PDE3. nih.gov Conversely, other pyridazinone derivatives have been identified as potent inhibitors of PDE3 and/or PDE4. nih.govnih.gov Zardaverine, a 6-phenyl-2H-pyridazin-3-one derivative, is a known dual inhibitor of PDE3 and PDE4. nih.gov Furthermore, pyridazinone derivatives bearing an indole (B1671886) moiety have been developed as potential PDE4 inhibitors. researchgate.net

Table 4: In Vitro PDE Inhibitory Activity of Selected Pyridazinone Analogues
CompoundTarget PDEIC50 (nM)Reference
ZardaverinePDE3110 nih.gov
ZardaverinePDE4210 nih.gov
4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-onePDE4B>20,000 (20 µM) with 54% inhibition researchgate.net

The antiplatelet activity of pyridazinone analogues is also mediated through the modulation of intracellular signaling pathways, particularly those involving cAMP and calcium (Ca2+). semanticscholar.org An increase in intracellular cAMP levels is a key inhibitory signal in platelets. researchgate.net This can be achieved through the inhibition of PDEs, as discussed previously. Elevated cAMP levels activate protein kinase A (PKA), which then phosphorylates several downstream targets, ultimately leading to the inhibition of platelet activation and aggregation. researchgate.net

Cholinesterase Inhibitory Activity Mechanisms

In addition to their anti-inflammatory and antiplatelet activities, pyridazinone derivatives have emerged as a promising class of compounds for the inhibition of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). acgpubs.org The inhibition of these enzymes is a primary therapeutic strategy for the management of Alzheimer's disease. mdpi.com

Numerous studies have reported the synthesis and evaluation of various pyridazinone analogues as AChE and BChE inhibitors. acgpubs.orgmdpi.comnih.gov These studies have demonstrated that the pyridazinone scaffold can be effectively modified to achieve potent and, in some cases, selective inhibition of these enzymes. For example, a series of 3(2H)-pyridazinone-triazole derivatives were synthesized and showed inhibitory constants (Ki) against AChE in the micromolar range. researchgate.net Another study on (substituted/nonsubstituted benzal)hydrazone derivatives of 3-(6-substituted-3(2H)-pyridazinon-2-yl)propionohydrazide identified a compound with excellent inhibitory activity against AChE. The inhibitory potency and selectivity of these compounds are influenced by the nature and position of substituents on the pyridazinone and associated phenyl rings.

Table 5: In Vitro Cholinesterase Inhibitory Activity of Selected Pyridazinone Analogues
CompoundAChE IC50 (µM)BChE IC50 (µM)Reference
Compound 6d (a 3(2H)pyridazinone-triazole derivative)Ki = 2.35 ± 0.18Not Reported researchgate.net
Compound 5 (a pyridyl-pyridazine derivative)0.460.21 mdpi.com
Galantamine (Reference)Not ReportedIC50 > 200 µM for some derivatives acgpubs.org
Donepezil (Reference)0.010.41 mdpi.com

Acetylcholinesterase (AChE) Inhibition

While no direct data exists for the acetylcholinesterase (AChE) inhibitory activity of this compound, various studies on other 2,6-disubstituted pyridazinone analogues have shown this class of compounds to be promising AChE inhibitors.

Research into different series of pyridazinone derivatives has revealed a range of inhibitory potencies. For instance, a series of 6-substituted-3(2H)-pyridazinone-2-acetyl-2-(nonsubstituted/4-substituted benzenesulfonohydrazide) derivatives were synthesized and evaluated for their inhibitory effects on AChE. nih.govresearchgate.net In one study, a dual inhibitor from this class, compound VI2a, demonstrated 25.02% inhibition against AChE at a concentration of 100 μg/ml. nih.gov Another study on 6-substituted-3(2H)-pyridazinone-2-acetyl-2-(p-substituted benzalhydrazone) derivatives identified compounds 5f and 5i, which showed significant AChE inhibition of 75.52% and 71.72%, respectively, at the same concentration. researchgate.net

Furthermore, novel pyridazine-containing compounds have been synthesized and evaluated as potential dual inhibitors of both AChE and BuChE. nih.gov One particular compound in a study, designated as compound 5, emerged as a potent inhibitor with an IC50 value of 0.26 µM for AChE. nih.gov The inhibitory activities are typically assessed using the in vitro Ellman's method. nih.govfabad.org.tr

These findings underscore the potential of the pyridazinone scaffold as a basis for the development of AChE inhibitors. The specific substitutions at the 2- and 6-positions of the pyridazinone ring play a crucial role in determining the inhibitory activity.

Table 1: Acetylcholinesterase (AChE) Inhibitory Activity of Selected Pyridazinone Analogues

Compound ID Structure/Class Concentration % Inhibition IC50 (µM) Reference
VI2a 6-substituted-3(2H)-pyridazinone-2-acetyl-2-(benzenesulfonohydrazide) derivative 100 µg/ml 25.02 - nih.gov
5f 6-substituted-3(2H)-pyridazinone-2-acetyl-2-(p-substituted benzalhydrazone) derivative 100 µg/ml 75.52 - researchgate.net
5i 6-substituted-3(2H)-pyridazinone-2-acetyl-2-(p-substituted benzalhydrazone) derivative 100 µg/ml 71.72 - researchgate.net

| Compound 5 | Pyridyl–pyridazine derivative | - | - | 0.26 | nih.gov |

Butyrylcholinesterase (BChE) Inhibition

Similar to AChE inhibition, specific data on the butyrylcholinesterase (BChE) inhibitory activity of this compound is not available in the reviewed literature. However, studies on analogous pyridazinone derivatives indicate that this chemical family also exhibits significant BChE inhibitory potential.

In the investigation of 6-substituted-3(2H)-pyridazinone-2-acetyl-2-(nonsubstituted/4-substituted benzenesulfonohydrazide) derivatives, compound VI2a was identified as a dual inhibitor, showing a BChE inhibition of 51.70% at a concentration of 100 μg/ml. nih.govresearchgate.net This suggests that some pyridazinone derivatives may have a better activity profile against BChE compared to AChE. nih.gov

In a separate study focusing on novel pyridyl–pyridazine moieties, a compound referred to as "Compound 5" demonstrated potent BChE inhibition with an IC50 value of 0.19 µM. nih.gov The evaluation of BChE inhibitory activity is also commonly performed using the Ellman's method. fabad.org.tr

The available data on various pyridazinone analogues suggest that the core structure is a viable starting point for designing BChE inhibitors. The nature and position of substituents on the pyridazinone ring are critical determinants of the potency and selectivity of these compounds.

Table 2: Butyrylcholinesterase (BChE) Inhibitory Activity of Selected Pyridazinone Analogues

Compound ID Structure/Class Concentration % Inhibition IC50 (µM) Reference
VI2a 6-substituted-3(2H)-pyridazinone-2-acetyl-2-(benzenesulfonohydrazide) derivative 100 µg/ml 51.70 - nih.gov

| Compound 5 | Pyridyl–pyridazine derivative | - | - | 0.19 | nih.gov |

Trypanocidal Activity Mechanisms (e.g., Trypanosoma cruzi Proteasome Inhibition)

While there is no specific information on the trypanocidal activity of this compound, research on other pyridazinone series has identified them as potential agents against Trypanosoma cruzi, the parasite responsible for Chagas disease. nih.govnih.gov A key mechanism of action identified for this class of compounds is the inhibition of the T. cruzi proteasome. nih.govnih.gov

The proteasome is a critical component for maintaining protein homeostasis in the parasite, making it an attractive drug target. nih.gov Studies have shown that certain functionalized pyridazinone analogues can act as active and selective inhibitors of the T. cruzi proteasome. nih.govnih.gov The development of these inhibitors has been guided by structure-based approaches, including the use of cryo-electron microscopy (cryo-EM) co-structures of the proteasome with a key inhibitor to drive the optimization of the compounds. nih.govnih.gov

The optimization process for these pyridazinone series has focused on improving their potency, selectivity, and pharmacokinetic properties. nih.gov For instance, a screening cascade led to the identification of a functionalized pyridazinone with a desirable potency and selectivity profile, although a drop-off in potency was observed from T. cruzi proteasome inhibition to the antiparasitic activity. nih.gov This highlights the complexities of translating enzyme inhibition into whole-cell activity.

Future Research Directions and Potential Applications of 2 Benzyl 6 Styryl 3 2h Pyridazinone Derivatives

Exploration of Novel Synthetic Pathways for Complex Derivatives

The synthesis of pyridazinone derivatives has been a subject of extensive research, leading to the development of various synthetic methodologies. scholarsresearchlibrary.comscispace.com Future work in this area will likely focus on creating more complex and diverse derivatives of 2-benzyl-6-styryl-3(2H)-pyridazinone. One promising approach is the use of one-pot multistep reactions, which offer an efficient way to construct complex molecules from simple starting materials in a single operation. nih.govresearchgate.net For instance, a one-pot reaction involving different para-substituted acetophenones and glyoxylic acid, followed by ring closure with hydrazine (B178648) hydrate, has been successfully employed to synthesize pyridazin-3-one derivatives. nih.gov

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, represent another powerful tool for introducing a variety of substituents onto the pyridazinone core. scholarsresearchlibrary.com This method has been used to synthesize biaryl pyridazinone derivatives, which can then be further modified. scholarsresearchlibrary.com The development of novel synthetic routes will enable the creation of libraries of this compound derivatives with diverse substitution patterns, which is crucial for structure-activity relationship (SAR) studies and the discovery of new therapeutic agents.

Future synthetic strategies could also explore domino reactions and multicomponent reactions to increase molecular complexity in a step-economical fashion. The functionalization of various positions on the pyridazinone ring will continue to be a key area of research, allowing for the fine-tuning of the physicochemical and biological properties of the resulting compounds. cu.edu.eg

Advanced Computational Modeling for Rational Design and Drug Discovery

Computer-aided drug design (CADD) has become an indispensable tool in modern drug discovery, offering a "virtual shortcut" that can reduce costs and timelines. beilstein-journals.org For this compound derivatives, advanced computational modeling will play a pivotal role in their rational design and development as therapeutic agents.

Molecular docking studies are a cornerstone of structure-based drug design, allowing researchers to predict the binding modes of ligands within the active site of a biological target. eurekaselect.com This information is crucial for understanding the mechanism of action and for designing derivatives with improved affinity and selectivity. For example, docking studies have been used to investigate the interactions of pyridazinone derivatives with enzymes like cyclooxygenase (COX) and to rationalize their inhibitory activity. mdpi.com

In addition to molecular docking, other computational methods such as quantitative structure-activity relationship (QSAR) and pharmacophore modeling will be instrumental in identifying the key structural features required for a desired biological activity. beilstein-journals.org Furthermore, the prediction of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties using in silico tools is essential for optimizing the drug-like characteristics of new derivatives and increasing their chances of success in clinical trials. nih.gov The integration of these computational approaches will facilitate a more targeted and efficient discovery of next-generation this compound-based drugs.

Design and Synthesis of Next-Generation Derivatives with Enhanced Biological Selectivity

A major goal in drug development is to design compounds that exhibit high selectivity for their intended biological target, thereby minimizing off-target effects and improving the safety profile. Future research on this compound derivatives will focus on the design and synthesis of next-generation compounds with enhanced biological selectivity.

One strategy to achieve this is through the strategic modification of the core structure. By introducing different substituents at various positions of the pyridazinone ring, it is possible to modulate the electronic and steric properties of the molecule, leading to improved interactions with the target protein. For example, the incorporation of a phenylsulfonamide moiety at the N(2) position and various aryl groups at the C(6) position of the dihydropyridazinone core has been explored to develop selective COX-2 inhibitors. cu.edu.eg

Another approach involves the hybridization of the this compound scaffold with other pharmacophores known to interact with specific targets. This can lead to the development of dual-acting compounds or molecules with a novel mechanism of action. The synthesis of pyridazinone derivatives tethered to thiosemicarbazide (B42300) side chains is an example of this strategy, aimed at creating novel vasorelaxant agents. nih.gov A thorough understanding of the structure-activity relationships, guided by computational modeling, will be essential for the successful design of these more selective and potent therapeutic agents.

Investigation of Additional In Vitro Biological Activities and Mechanistic Studies

The pyridazinone nucleus is associated with a broad spectrum of pharmacological activities. scholarsresearchlibrary.comscispace.comsarpublication.com While derivatives of this compound have shown promise in certain therapeutic areas, a vast potential for new applications remains to be explored. Future research should include comprehensive in vitro screening of new derivatives against a wide range of biological targets to uncover novel therapeutic opportunities.

Some of the reported biological activities of pyridazinone derivatives that warrant further investigation for this specific scaffold include:

Biological ActivityDescription
Anticancer Some pyridazinone derivatives have shown cytotoxic activity against various cancer cell lines.
Anti-inflammatory Many pyridazinone derivatives exhibit anti-inflammatory properties, often through the inhibition of COX enzymes. sarpublication.com
Antimicrobial Antibacterial and antifungal activities have been reported for certain pyridazinone compounds. scispace.com
Antihypertensive The vasorelaxant properties of some pyridazinone derivatives make them potential candidates for antihypertensive drugs. nih.gov
Analgesic Several pyridazinone derivatives have demonstrated analgesic effects. sarpublication.com
Anticonvulsant Anticonvulsant activity has also been observed in this class of compounds. scholarsresearchlibrary.com

In addition to screening for new activities, detailed mechanistic studies are crucial to understand how these compounds exert their biological effects. This includes identifying their molecular targets, elucidating their signaling pathways, and understanding their effects on cellular processes. Such studies will provide a solid foundation for the further development of this compound derivatives as therapeutic agents.

Role as a Privileged Scaffold in Medicinal Chemistry for Targeted Therapeutic Areas

The pyridazin-3(2H)-one nucleus is often referred to as a "privileged scaffold" or a "wonder nucleus" in medicinal chemistry. nih.gov This is due to its presence in a multitude of compounds with diverse and significant pharmacological activities. sarpublication.comnih.gov The structural features of the pyridazinone ring, including the presence of nitrogen atoms and a keto functionality, allow for hydrogen bond formation and other key interactions with biological macromolecules. nih.gov

The versatility of the pyridazinone core allows for easy functionalization at various positions, making it an attractive building block for the design and synthesis of new drugs. scholarsresearchlibrary.comcu.edu.eg This adaptability has enabled the development of pyridazinone-based compounds for a wide range of therapeutic areas, including cardiovascular diseases and cancer. nih.gov

For this compound derivatives, the pyridazinone core serves as a robust foundation upon which to build molecules with tailored biological activities. By leveraging the privileged nature of this scaffold, researchers can continue to develop novel drug candidates for a variety of diseases. Future work will likely involve the further exploration of this scaffold in the context of targeted therapies, where a deep understanding of the target biology allows for the design of highly specific and effective drugs.

Non-Pharmacological Applications (e.g., Organic Extractants, Corrosion Inhibitors, Fluorophores)

Beyond their therapeutic potential, derivatives of this compound may also find applications in various non-pharmacological fields.

Corrosion Inhibitors: Several studies have investigated the use of pyridazinone derivatives as corrosion inhibitors for metals, particularly mild steel in acidic environments. bohrium.comelectrochemsci.org The presence of heteroatoms (nitrogen and oxygen) and π-electrons in the aromatic rings allows these molecules to adsorb onto the metal surface, forming a protective layer that inhibits corrosion. bohrium.com Research on derivatives structurally similar to this compound, such as (E)-6-(4-chlorostyryl)-4-(4-(trifluoromethyl)-benzyl)pyridazin-3(2H)-one, has shown promising results. bohrium.comresearchgate.net Future studies could focus on optimizing the structure of this compound derivatives to enhance their corrosion inhibition efficiency.

Fluorophores: Interestingly, 2-styrylpyridazin-3(2H)-one derivatives have been developed as fluorescent probes for the detection of amyloid-beta plaques, which are hallmarks of Alzheimer's disease. nih.gov These compounds exhibit a significant increase in fluorescence emission upon binding to amyloid-beta aggregates, making them promising tools for disease diagnosis and research. nih.gov This opens up the possibility of designing novel this compound-based fluorophores for various bioimaging applications.

Organic Extractants: The potential of this compound derivatives as organic extractants is an area that remains largely unexplored. The structural features of these compounds, including their aromatic rings and heteroatoms, could potentially allow them to selectively bind to and extract certain metal ions or organic molecules from solutions. Further research is needed to investigate this potential application.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.